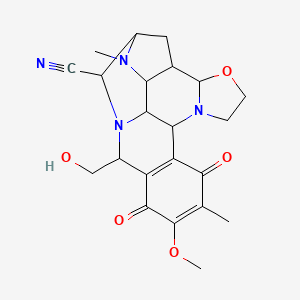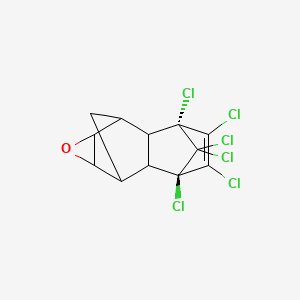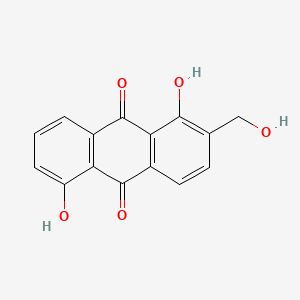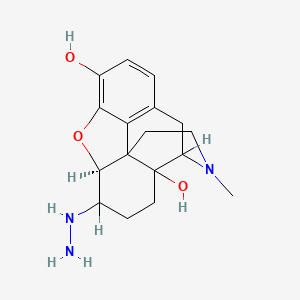
Calcium tungsten oxide (CaWO4)
Übersicht
Beschreibung
Calcium tungstate (CaWO4) is a calcium tungstate mineral commonly found in various geological environments . It is an important ore of tungsten, a metal known for its high melting point, density, and strength . The mineral is typically found in contact-metamorphic deposits associated with granitic intrusions . It is known for its distinctive color, which can range from white to gray, brown, or yellowish-brown . It often has a vitreous to adamantine luster and can display fluorescence under ultraviolet light .
Synthesis Analysis
CaWO4 nanoparticles were successfully obtained by direct mechanochemical synthesis . In the search of new and advanced catalysts, the CaWO4 has been modified by Pd and characterized by various techniques such as: N2-physisorption, XRD, IR, TEM, XPS, TPR and TPD . The results from the instrumental methods confirmed that CaWO4 can be formed at room temperature in the course of 5 h milling time period .
Molecular Structure Analysis
The chemical composition of scheelite is calcium tungstate, with the chemical formula CaWO4 . It consists of calcium (Ca) cations and tungstate (WO4) anions . The tungstate anion contains one tungsten atom (W) bonded to four oxygen atoms (O) . The calcium cation is coordinated with oxygen atoms in the structure . Scheelite crystallizes in the tetragonal crystal system, meaning it has four-fold rotational symmetry along the c-axis .
Chemical Reactions Analysis
The properties of the obtained material were investigated by the reactions of complete catalytic oxidation of different alkanes and toluene . The characterization data after test for 96 h showed no significant difference in average particle sizes of Pd-crystallites and the phase composition .
Physical And Chemical Properties Analysis
CaWO4 is known for its high luminous efficiency and photoluminescence (PL) emissions generated from its scheelite-type tetragonal architecture . The emission spectra obtained with 240 nm excitation wavelength showed an emission band around 448 nm that can be ascribed to 1 T2 to 1 A1 optical transition of electrons within [WO4]2− group . CIE Chromaticity indicated that CaWO4 emits blue color .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Activity
CaWO4 nanoparticles prepared by the hydrothermal method exhibit remarkable photocatalytic activity . These nanoparticles have a tetragonal structure and a high degree of crystallinity . They are effective in the photocatalytic reaction in Rhodamine B dye (RhB) solution .
Catalyst in Oxidation Reactions
CaWO4 can be used as a catalyst for the oxidation of organic substrates with hydrogen peroxide . It has been modified by Pd and characterized by various techniques such as N2-physisorption, XRD, IR, TEM, XPS, TPR, and TPD .
Use in Cancer Radiotherapy
CaWO4 can be used in the fabrication of a radio-sensitizer for cancer radiotherapy applications . This application is particularly important in the medical field.
Application in Complete Oxidation of Alkanes and Toluene
Pd/CaWO4 catalyst shows activity in the complete oxidation of C1–C6 alkanes and toluene . The characterization data after the test for 96 hours showed no significant difference in average particle sizes of Pd-crystallites and the phase composition .
Use in Radiation Detection
Due to its unique optical properties, CaWO4 is of keen interest for researchers and engineers in the field of radiation detection .
Application in Medical Imaging
CaWO4 is also used in medical imaging due to its stability and unique optical properties .
Use in Optoelectronics
CaWO4 is used in optoelectronics, a field that deals with light-emitting or light-detecting devices .
Environmental Catalysts
Pd/CaWO4 can be considered as a perspective material for use as an active phase in the preparation of environmental catalysts . This is due to its significant stability .
Wirkmechanismus
Target of Action
Calcium tungsten oxide (CaWO4), also known as calcium;dioxido(dioxo)tungsten, is primarily targeted in optical applications due to its luminescent and scintillating properties . It is used as a laser host material for a variety of electronic applications . It is also used as a catalyst for the oxidation of organic substrates with hydrogen peroxide .
Mode of Action
When exposed to ionizing radiation, CaWO4 exhibits strong scintillation, converting the incident radiation into visible or ultraviolet photons . This conversion is a result of the interaction between the compound and its targets. In the presence of palladium (Pd), CaWO4 has been shown to catalyze the complete oxidation of different alkanes and toluene .
Biochemical Pathways
The biochemical pathways affected by CaWO4 are primarily related to its role as a catalyst in oxidation reactions . The compound facilitates the transformation of organic substrates through oxidation, leading to various downstream effects.
Result of Action
The primary result of CaWO4’s action is the emission of light, specifically visible or ultraviolet photons, when exposed to ionizing radiation . This property is leveraged in various applications, including radiation detection and medical imaging . When used as a catalyst, CaWO4 facilitates the oxidation of organic substrates .
Action Environment
The action of CaWO4 is influenced by environmental factors such as temperature and radiation exposure. The compound exhibits excellent thermal stability, making it well-suited for extreme conditions . Its luminescent properties are activated upon exposure to ionizing radiation . The stability and efficacy of CaWO4 as a catalyst or optical material can also be influenced by the presence of other substances, such as palladium in catalytic applications .
Safety and Hazards
When handling CaWO4, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
calcium;dioxido(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.4O.W/q+2;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFQOCGNBYKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO4W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Calcium tungsten oxide (CaWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Calcium tungsten oxide (CaWO4) | |
CAS RN |
7790-75-2 | |
| Record name | Calcium tungstate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium tungsten oxide (CaWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What can be understood about the structural characteristics of Calcium tungsten oxide (CaWO4) nanoparticles synthesized using the solvothermal method described in the research?
A1: The research primarily focuses on synthesizing Calcium tungsten oxide (CaWO4) nanoparticles using a solvothermal method involving alkoxide precursors. While the study doesn't delve deep into definitive structural characterization of the final CaWO4 nanoparticles, it provides some critical insights:
- Initial Phase: The solvothermal reactions, employing various alcohols as modifiers, yielded powders initially identified as the scheelite phase of CaWO4 []. This identification was made using Transmission Electron Microscopy (TEM) and Powder X-ray Diffraction (PXRD).
- Need for Thermal Processing: The study highlights that these “initial” powders lacked luminescent properties, which are characteristic of CaWO4. This observation suggests that further thermal processing is crucial to achieve the desired crystallinity and optical properties in the synthesized nanoparticles [].
- Intermediate Identification: Interestingly, the research led to the identification of an intermediate compound, [(OEt)4W(μ-OEt)2Ca(DBP)2] (where DBP is 2,6-di-tert-butylphenolate) []. This finding offers valuable insight into the reaction pathway and potential control mechanisms for future synthesis optimization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1210949.png)










